Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
CAS No.:
Cat. No.: VC14664978
Molecular Formula: C13H14F3N3O2S
Molecular Weight: 333.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14F3N3O2S |
|---|---|
| Molecular Weight | 333.33 g/mol |
| IUPAC Name | methyl 2-[2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C13H14F3N3O2S/c1-3-4-19-6-8-9(13(14,15)16)5-10(17-12(8)18-19)22-7-11(20)21-2/h5-6H,3-4,7H2,1-2H3 |
| Standard InChI Key | OEAHYIBPKUNXEA-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound’s pyrazolo[3,4-b]pyridine core is a bicyclic system comprising a five-membered pyrazole ring fused to a six-membered pyridine ring. Key substitutions include:
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2-propyl group: Attached to the pyrazole nitrogen, enhancing steric bulk and influencing binding interactions.
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4-trifluoromethyl group: Positioned on the pyridine ring, contributing to electron-withdrawing effects and metabolic stability.
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6-thioacetate moiety: A methyl ester-linked thioether group at the sixth position, offering potential for further functionalization .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₃N₃O₂S |
| Molecular Weight | 333.33 g/mol |
| IUPAC Name | methyl 2-[2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
| SMILES | CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F |
| InChIKey | QDKKTOFBAYNNGT-UHFFFAOYSA-N |
Synthesis and Optimization
General Synthetic Routes
The synthesis of methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate likely involves multi-step reactions:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or nitriles.
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Pyridine Annulation: Cyclization via Vilsmeier-Haack or Friedländer reactions to construct the fused pyridine ring.
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Functionalization:
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Pyrazole Formation | Hydrazine, β-ketoester, EtOH, reflux |
| Trifluoromethylation | CF₃X (X = I, Br), CuI, DMF, 100°C |
| Thioacetate Addition | Methyl mercaptoacetate, K₂CO₃, DMSO |
Challenges and Solutions
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Regioselectivity: The 6-position’s reactivity is critical for thioacetate attachment. Directed ortho-metalation or protecting group strategies may enhance selectivity.
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Purification: Chromatography or crystallization is required due to the compound’s moderate polarity .
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated at 2.8 (predicted via XLogP3), indicating moderate lipophilicity suitable for membrane permeability.
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Aqueous Solubility: Low solubility in water (<1 mg/mL) but improved in polar aprotic solvents (e.g., DMSO, DMF) .
Stability Profile
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